![molecular formula C22H26FN3O3 B2617821 N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 941976-74-5](/img/structure/B2617821.png)
N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of oxalamide, which is a class of organic compounds characterized by the presence of an oxalamide functional group. Oxalamides are commonly used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including the oxalamide group, a morpholino group, and phenyl rings. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the oxalamide group could potentially result in hydrogen bonding, which could affect the compound’s solubility and melting point .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
A structurally related compound, described as a neurokinin-1 (NK1) receptor antagonist, has shown potential in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. This compound, characterized by its high affinity and long central duration of action, indicates the possible utility of N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide in similar applications due to its structural similarities (Harrison et al., 2001).
Antifungal Activity
Derivatives of morpholinyl-acetamide, similar in structure to the compound of interest, have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species. The optimization of this series, particularly with the introduction of a gem-dimethyl on the morpholin-2-one core, enhanced plasmatic stability while maintaining in vitro antifungal activity. This suggests potential antifungal applications for N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, especially with appropriate structural modifications (Bardiot et al., 2015).
Anticonvulsant Properties
Research on N4-(2,6-dimethylphenyl) semicarbazones, sharing a pharmacophoric resemblance with the compound , unveiled their potential as anticonvulsants. Specifically, a prototype compound from this series demonstrated wide-spectrum anticonvulsant activity across multiple seizure models without neurotoxic or hepatotoxic effects. The compound increased GABA levels and inhibited GABA transaminase both in vitro and ex vivo, hinting at a possible mechanism that could be explored for N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide in the management of epilepsy (Yogeeswari et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-15-4-3-5-19(16(15)2)25-22(28)21(27)24-14-20(26-10-12-29-13-11-26)17-6-8-18(23)9-7-17/h3-9,20H,10-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJUYFJYBWVXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.